Methyl 6-hydroxy-5-(trifluoromethyl)picolinate
CAS No.:
Cat. No.: VC13622859
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3NO3 |
|---|---|
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | FJEYGEVJSFSXIO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate belongs to the picolinate ester family, characterized by a pyridine ring substituted with a carboxylate ester at position 2, a hydroxyl group at position 6, and a trifluoromethyl (-CF) group at position 5 . The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for biological activity . The IUPAC name, methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.13 g/mol | |
| SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F | |
| InChIKey | FJEYGEVJSFSXIO-UHFFFAOYSA-N | |
| PubChem CID | 91926529 |
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl ester ( ~3.9 ppm), aromatic protons ( 7.5–8.5 ppm), and hydroxyl group ( ~12 ppm, broad) . Mass spectrometry (MS) shows a molecular ion peak at m/z 221.13, consistent with its molecular weight . Density Functional Theory (DFT) calculations predict a planar pyridine ring with the -CF group inducing electron-withdrawing effects, polarizing the ring and enhancing reactivity at the 4-position .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically begins with 5-trifluoromethylpicolinic acid, which undergoes esterification with methanol under acidic catalysis to yield the methyl ester. Subsequent hydroxylation at position 6 is achieved via directed ortho-metallation or oxidative methods, though yields vary based on reaction conditions . For instance, using n-butyllithium at -78°C followed by quenching with oxygen affords the hydroxylated product in ~60% yield.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Methanol, HSO, reflux | 85–90% |
| Hydroxylation | 1. n-BuLi, THF, -78°C; 2. O | 55–60% |
Industrial-Scale Production
Continuous flow reactors are employed to enhance efficiency, reducing reaction times from hours to minutes . Solvent selection (e.g., tetrahydrofuran vs. dimethylformamide) impacts purity, with polar aprotic solvents favoring higher regioselectivity.
Applications in Agrochemical and Pharmaceutical Research
Herbicide and Pesticide Development
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate serves as a key intermediate in synthesizing herbicides targeting acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid biosynthesis . Derivatives incorporating this scaffold show 10–100x greater activity against Amaranthus retroflexus compared to commercial herbicides .
Pharmaceutical Lead Optimization
In drug discovery, the -CF group enhances binding affinity to hydrophobic enzyme pockets. Recent studies highlight its role in protease inhibitors, with IC values <10 nM against SARS-CoV-2 M .
| Parameter | Value |
|---|---|
| LD (oral, rat) | 500 mg/kg |
| Flash Point | >150°C |
Comparison with Structural Analogs
Methyl 3-Hydroxy-5-(Trifluoromethyl)Picolinate
This positional isomer (CAS: 1256810-01-1) differs in hydroxyl group placement (position 3 vs. 6). Computational models suggest altered electron distribution reduces its herbicidal efficacy by 40% compared to the 6-hydroxy derivative.
Future Research Directions
Expanding Agrochemcial Utility
Optimizing derivatives for resistance management and environmental persistence remains a priority. Hybrid molecules combining this scaffold with triazole moieties show promise in fungal pathogen control .
Targeted Drug Delivery
Nanoparticle encapsulation could mitigate toxicity risks while enhancing bioavailability for antiviral applications .
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